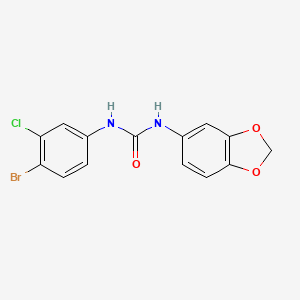![molecular formula C21H26ClN3O3 B10975707 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10975707.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetamide moiety attached to a 2,5-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzyl group.
Attachment of the Acetamide Moiety: The resulting compound is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with GABA receptors, potentially leading to inhibitory effects on neurotransmission. The chlorobenzyl group may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-CHLOROBENZYL)-2-PIPERAZINONE: Similar structure but lacks the acetamide and dimethoxyphenyl groups.
2- (4-Benzyl-1-piperazinyl)-1-phenylethanone: Similar piperazine core but different substituents.
Uniqueness
2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to the combination of its substituents, which may confer specific pharmacological properties not seen in similar compounds. The presence of the 2,5-dimethoxyphenyl group may enhance its interaction with certain biological targets, making it a compound of interest for further research.
Eigenschaften
Molekularformel |
C21H26ClN3O3 |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-17-7-8-20(28-2)19(13-17)23-21(26)15-25-11-9-24(10-12-25)14-16-5-3-4-6-18(16)22/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
PDEULMHTGYIASV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10975637.png)
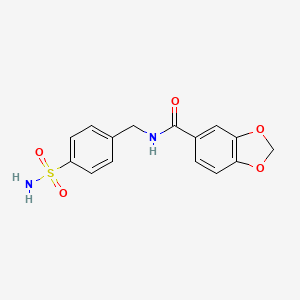

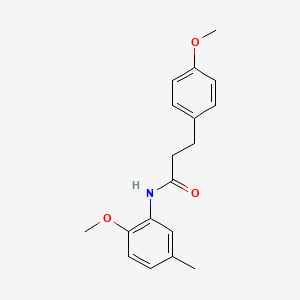
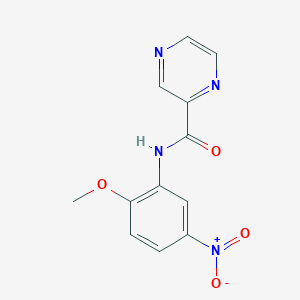
![Naphthalen-1-yl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10975656.png)
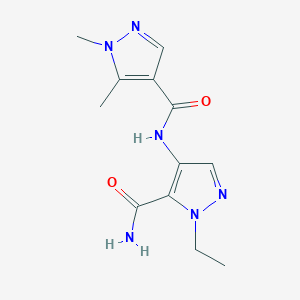
![1-[(3,4-Difluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10975668.png)
![4-methyl-N-{4-[(phenylcarbamoyl)amino]phenyl}benzenesulfonamide](/img/structure/B10975673.png)
![1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10975674.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B10975680.png)

